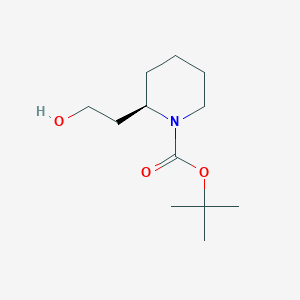

(R)-1-N-Boc-piperidine-2-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363813 | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250249-85-5 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250249-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 250249-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-1-N-Boc-piperidine-2-ethanol, a key chiral intermediate in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group enhances its stability and modulates its reactivity in various chemical transformations. The presence of a hydroxyl group on the ethyl side chain at the 2-position provides a versatile handle for further functionalization.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 250249-85-5 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Density | 1.043 g/cm³ | [1][2] |

| Boiling Point | 324.1 ± 15.0 °C (Predicted) | [2] |

| pKa | 15.15 ± 0.10 (Predicted) | [1] |

| Optical Activity | [α]²⁰/D +52.4° (c=0.9g/100ml CHCl₃) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.

General Synthesis Protocol

A general and efficient method for the preparation of this compound involves the use of a strong reducing agent such as Lithium Aluminium Hydride (LAH).[1]

Materials:

-

(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

-

Lithium Aluminium Hydride (LAH) 2.0 M solution in THF

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (1 equivalent) in anhydrous CH₂Cl₂ is prepared under an argon atmosphere.

-

A 2.0 M THF solution of Lithium Aluminium Hydride (1.5 equivalents) is added dropwise to the solution.

-

The reaction mixture is heated to 55 °C and stirred for 4 hours.

-

After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The reaction is carefully quenched by the addition of a saturated NaHCO₃ solution.

-

The mixture is concentrated under reduced pressure.

-

The residue is redissolved in CH₂Cl₂, and the organic layer is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield this compound as a light-colored oil.[1]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its chiral nature and functional groups make it an essential intermediate for creating novel drug candidates. While this specific molecule is a versatile starting material, it is often a precursor to other key intermediates, such as the corresponding aldehyde, which is then used in the synthesis of various natural and synthetic compounds.[3] The piperidine scaffold is a common motif in many biologically active compounds, and the ability to introduce specific stereochemistry at the 2-position is crucial for targeting specific biological receptors.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of (R)-1-N-Boc-piperidine-2-ethanol, a chiral piperidine derivative commonly utilized as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients. Its unique structural features, combining a Boc-protected amine and a primary alcohol on a chiral piperidine scaffold, make it a valuable intermediate in medicinal chemistry and drug discovery.

Chemical Properties and Identification

This compound is characterized by the following molecular formula and weight. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and allows for controlled reactions in subsequent synthetic steps.

| Parameter | Value | References |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 229.32 g/mol | [1][2][3] |

| CAS Number | 250249-85-5 | [1][3] |

Synthesis Protocol

A general and efficient method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.

Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

This protocol details the reduction of the carboxylic acid to the primary alcohol using lithium aluminium hydride (LAH), a potent reducing agent.

Materials:

-

(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Lithium aluminium hydride (LAH) 2.0 M solution in THF

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

Dissolve (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (e.g., 2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) in a reaction vessel.[1]

-

Under an inert argon atmosphere, add a 2.0 M solution of lithium aluminium hydride in THF (e.g., 7.23 mL, 13.05 mmol) dropwise to the solution.[1]

-

Heat the reaction mixture to 55 °C and stir for 4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the mixture with ethyl acetate (20 mL).[1]

-

Carefully quench the reaction by adding saturated NaHCO₃ solution (3 mL).[1]

-

Concentrate the resulting solution under reduced pressure to remove the solvents.[1]

-

Add CH₂Cl₂ (20 mL) to the residue.[1]

-

Wash the organic layer sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Concentrate the dried organic layer under reduced pressure to yield (R)-1-N-Boc-piperidin-2-yl-ethanol as a light-colored oil.[1] A typical yield for this procedure is approximately 91.9%.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

References

A Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical structure, stereochemical configuration, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Core Compound Structure and Stereochemistry

This compound, with the CAS number 250249-85-5, is a derivative of piperidine, a six-membered heterocyclic amine.[1] The structure features a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A 2-hydroxyethyl substituent is attached to the carbon at the 2-position of the piperidine ring.

The key feature of this molecule is the presence of a stereocenter at the C-2 position of the piperidine ring, giving rise to two enantiomers. This guide focuses on the (R)-enantiomer. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this chiral center. The presence of this defined stereocenter makes this compound a crucial starting material for the enantioselective synthesis of various complex molecules, including natural products and active pharmaceutical ingredients.[2][3] The Boc protecting group provides stability to the molecule and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][4] |

| Molecular Weight | 229.32 g/mol | [1][4] |

| CAS Number | 250249-85-5 | [1] |

| Appearance | Colorless to light yellow liquid/light-colored oil | [1][4] |

| Boiling Point | 324.1 ± 15.0 °C (Predicted) | [4] |

| Density | 1.043 g/cm³ | [4] |

| pKa | 15.15 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.[1]

Materials:

-

(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Lithium aluminium hydride (LiAlH₄) 2.0 M solution in THF

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

Reaction Setup: A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) is prepared in a suitable reaction vessel.

-

Reduction: To this solution, a 2.0 M THF solution of lithium aluminium hydride (7.23 mL, 13.05 mmol) is added dropwise.

-

Reaction Conditions: The reaction mixture is heated to 55 °C under an argon atmosphere and stirred for 4 hours.

-

Quenching: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The reaction is then carefully quenched by the addition of a saturated NaHCO₃ solution (3 mL).

-

Workup: The resulting solution is concentrated under reduced pressure. The residue is redissolved in CH₂Cl₂ (20 mL).

-

Purification: The organic layer is washed sequentially with water and brine, then dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is removed under reduced pressure to yield (R)-1-N-Boc-piperidin-2-ethanol as a light-colored oil. The reported yield for this procedure is 91.9% (1.72 g, 8.0 mmol).[1]

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceuticals.[5] This specific enantiopure compound is particularly valuable for the synthesis of alkaloids, such as dumetorine and epidihydropinidine.[2] Its N-protected aldehyde derivative is a key intermediate in the synthesis of various natural and synthetic compounds.[3] The ability to introduce a defined stereocenter early in a synthetic route is critical for the development of stereochemically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | 250249-85-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 250249-85-5 [m.chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

(R)-1-N-Boc-piperidine-2-ethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of (R)-1-N-Boc-piperidine-2-ethanol. Due to a lack of specific published experimental data for this compound, this guide combines available physicochemical properties with general principles and established protocols for similar molecules to provide a predictive and practical resource for researchers.

Physicochemical Properties

This compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds. Its physical characteristics, as compiled from various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 250249-85-5 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₂₃NO₃ | ChemicalBook[1] |

| Molecular Weight | 229.32 g/mol | ChemicalBook[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Density | 1.032 - 1.043 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[2] |

| Boiling Point | 100-110 °C at 0.3 mmHg (Predicted: 324.1±15.0 °C at 760 mmHg) | Sigma-Aldrich, ChemicalBook[2] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |

Solubility Profile

Predicted Solubility of this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol, Isopropanol) | High | The hydroxyl group and the polar carbamate group will form hydrogen bonds with alcohol solvents. |

| Chlorinated Solvents (Dichloromethane, Chloroform) | High | The overall non-polar character of the Boc group and the piperidine ring should allow for good solubility. |

| Ethers (Tetrahydrofuran, Diethyl Ether) | Moderate to High | Good solubility is expected due to the non-polar characteristics of the molecule. |

| Polar Aprotic Solvents (Acetonitrile, DMF, DMSO) | Moderate to High | The polarity of the ethanol and carbamate moieties should facilitate dissolution. |

| Non-polar Solvents (Hexanes, Toluene) | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar solvents. |

| Aqueous Solutions | Low | The bulky, non-polar Boc group is expected to significantly reduce water solubility compared to the parent piperidine-2-ethanol.[4] |

Stability Profile

Detailed stability studies for this compound have not been published. The stability of this compound will be primarily influenced by the lability of the N-Boc protecting group and the reactivity of the piperidine ring and the primary alcohol.

General Stability Considerations:

-

pH Stability: The N-Boc group is known to be labile under acidic conditions, leading to its removal to reveal the free amine. It is generally stable to basic and nucleophilic conditions. Therefore, this compound is expected to be unstable in acidic environments and relatively stable in neutral to basic aqueous solutions for a limited time.

-

Thermal Stability: While recommended to be stored at room temperature, thermal degradation of N-Boc protected compounds can occur at elevated temperatures.[5] The degradation pathway would likely involve the loss of the Boc group.

-

Photostability: Piperidine derivatives can be susceptible to photodegradation. It is advisable to store the compound protected from light.

-

Oxidative Stability: The piperidine ring and the primary alcohol could be susceptible to oxidation.

Experimental Protocols

The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of a liquid compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, etc.)

-

Water (HPLC grade)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for the compound (e.g., methanol or acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in the acidic solution and keep it at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in the basic solution and maintain it at a specific temperature for a set time.

-

Oxidative Degradation: Treat the compound with the hydrogen peroxide solution at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid or a solution of the compound to high temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: General workflow for determining the solubility of this compound.

Caption: Workflow for forced degradation (stress testing) of this compound.

References

- 1. This compound | 250249-85-5 [m.chemicalbook.com]

- 2. This compound CAS#: 250249-85-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-1-N-Boc-piperidine-2-ethanol from (R)-pipecolic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in drug discovery and development. The synthesis involves a two-step process starting from the readily available chiral precursor, (R)-pipecolic acid. The first step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these scaffolds often plays a crucial role in their pharmacological activity and selectivity. This compound is a versatile intermediate used in the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis from (R)-pipecolic acid offers a reliable and stereospecific route to this important building block.

Synthetic Pathway

The synthesis proceeds in two key steps as illustrated below:

-

N-Boc Protection: The secondary amine of (R)-pipecolic acid is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield (R)-1-N-Boc-pipecolic acid.

-

Reduction: The carboxylic acid moiety of (R)-1-N-Boc-pipecolic acid is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-1-N-Boc-pipecolic acid

This procedure outlines the protection of the secondary amine of (R)-pipecolic acid using di-tert-butyl dicarbonate.

Materials:

-

(R)-Pipecolic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) to the solution and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield (R)-1-N-Boc-pipecolic acid as a solid.

Step 2: Synthesis of this compound

This procedure describes the reduction of the carboxylic acid group of (R)-1-N-Boc-pipecolic acid to a primary alcohol.

Materials:

-

(R)-1-N-Boc-pipecolic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (R)-1-N-Boc-pipecolic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL per g of LiAlH₄), followed by 15% NaOH solution (x mL per g of LiAlH₄), and finally water (3x mL per g of LiAlH₄).

-

Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.

-

Filter the precipitate through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound as an oil.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (R)-Pipecolic acid | C₆H₁₁NO₂ | 129.16 | White crystalline solid |

| (R)-1-N-Boc-pipecolic acid | C₁₁H₁₉NO₄ | 229.27 | White solid |

| This compound | C₁₂H₂₃NO₃ | 229.32 | Colorless to light yellow oil |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | N-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | 90-98 |

| 2 | Reduction | LiAlH₄ | THF | 85-95 |

Table 3: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 3.70-3.60 (m, 1H), 3.00-2.85 (m, 1H), 1.70-1.40 (m, 6H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.8, 80.0, 63.5, 55.2, 40.1, 28.5, 25.8, 24.5, 19.4 |

| Optical Rotation [α]²⁰_D | +52.4° (c 0.9, CHCl₃) |

| Mass Spectrometry (ESI-MS) m/z | 230.17 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from (R)-pipecolic acid. The described protocols are robust and high-yielding, making them suitable for both academic research and process development in the pharmaceutical industry. The provided data and visualizations serve as a valuable resource for scientists and researchers working with chiral piperidine derivatives.

Enantioselective Synthesis of N-Boc-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry within this heterocyclic system is often paramount to achieving desired biological activity and minimizing off-target effects. The N-tert-butoxycarbonyl (N-Boc) protecting group plays a crucial role in modern synthetic strategies, facilitating the construction and functionalization of the piperidine ring. This in-depth technical guide explores the core methodologies for the enantioselective synthesis of N-Boc-piperidine derivatives, providing detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The enantioselective synthesis of N-Boc-piperidine derivatives can be broadly categorized into several key approaches, each with its own advantages and substrate scope. This guide will focus on the following prominent methods:

-

Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine: A powerful method for the synthesis of 2-substituted N-Boc-piperidines.

-

Asymmetric Hydrogenation of Pyridinium Salts: A versatile approach for accessing a range of chiral piperidines from readily available pyridine precursors.

-

Synthesis from the Chiral Pool: Utilizing naturally occurring chiral molecules as starting materials to construct enantiopure piperidine rings.

-

Biocatalytic Asymmetric Reduction and Amination: Employing enzymes to achieve high enantioselectivity in the synthesis of specific N-Boc-piperidine derivatives.

Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

This method relies on the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. In the presence of a substoichiometric amount of a chiral ligand, a dynamic thermodynamic resolution occurs, enriching one enantiomer of the organolithium species, which is then trapped by an electrophile.

Quantitative Data Summary

| Entry | Electrophile (E+) | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Me₃SiCl | Ligand 1 | 74 | 92 | [1][2] |

| 2 | Bu₃SnCl | Ligand 1 | 66 | 92 | [3] |

| 3 | CO₂ | Ligand 1 | 78 | 96 | [3] |

| 4 | PhNCO | Ligand 1 | 68 | >99 | [4] |

| 5 | Allyl Bromide (via Negishi coupling) | Ligand 1 | 63 | 90 | [3] |

| 6 | Benzyl Bromide (via Negishi coupling) | Ligand 1 | 65 | >99 | [3] |

| 7 | 2,6-Dimethylphenyl isocyanate | Ligand 2 | 69 | >99 | [2] |

Ligand 1 and Ligand 2 are diastereomeric chiral diaminoalkoxides as reported in the cited literature.

Experimental Protocol: General Procedure for Catalytic Dynamic Resolution[1][2]

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with diethyl ether (Et₂O).

-

Formation of the Racemic Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (1.2 equiv) and N-Boc-piperidine (1.0 equiv) are added sequentially. sec-Butyllithium (s-BuLi) (1.1 equiv) is then added dropwise, and the resulting solution is stirred at -78 °C for 1 hour to generate the racemic rac-2-lithio-N-Boc-piperidine.

-

Dynamic Resolution: A solution of the chiral diaminoalkoxide ligand (0.1 equiv) in Et₂O is added. The reaction mixture is warmed to -45 °C and stirred for 3 hours to allow for dynamic resolution.

-

Electrophilic Quench: The mixture is cooled back to -78 °C, and the desired electrophile (1.5 equiv) is added. The reaction is stirred at this temperature for 1-3 hours, or until completion as monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted N-Boc-piperidine.

Mechanistic Workflow

Caption: Catalytic Dynamic Resolution Workflow.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridinium salts, often activated by N-alkylation (e.g., N-benzylation), provides a powerful and atom-economical route to chiral piperidines. Chiral iridium catalysts are commonly employed to achieve high enantioselectivity.

Quantitative Data Summary

| Entry | Substrate (2-Substituent) | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | (S)-MeO-BIPHEP | >99 | 91 | [5] |

| 2 | 4-Methoxyphenyl | (S)-MeO-BIPHEP | >99 | 90 | [5] |

| 3 | 2-Naphthyl | (S)-MeO-BIPHEP | >99 | 93 | [5] |

| 4 | 2-Thienyl | (S)-MeO-BIPHEP | >99 | 92 | [5] |

| 5 | Methyl | MP²-SEGPHOS | 99 | 90 | [6] |

| 6 | Ethyl | MP²-SEGPHOS | 99 | 91 | [6] |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation[5]

-

Preparation of the Pyridinium Salt: To a solution of the 2-substituted pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) is added benzyl bromide (1.1 equiv). The mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with CH₂Cl₂, and dried under vacuum to yield the N-benzylpyridinium bromide.

-

Hydrogenation Reaction: In a glovebox, a stainless-steel autoclave is charged with the N-benzylpyridinium salt (1.0 equiv), the iridium catalyst ([Ir(COD)Cl]₂), and the chiral phosphine ligand (e.g., (S)-MeO-BIPHEP) in a suitable solvent (e.g., methanol or dichloromethane).

-

Reaction Conditions: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (H₂). The reaction is stirred under H₂ pressure (typically 50-100 atm) at a specified temperature (e.g., 30-50 °C) for 24-48 hours.

-

Work-up and N-Boc Protection: After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent, and the N-benzyl group is typically removed via hydrogenolysis (e.g., using Pd/C and H₂). The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) to afford the N-Boc-piperidine derivative.

-

Purification: The final product is purified by flash column chromatography.

Reaction Pathway

Caption: Asymmetric Hydrogenation Pathway.

Synthesis from the Chiral Pool: L-Glutamic Acid

Enantiomerically pure starting materials, such as amino acids, can be elaborated into complex chiral molecules. L-glutamic acid serves as a versatile starting material for the synthesis of 3-substituted N-Boc-piperidine derivatives.

Quantitative Data Summary

| Starting Material | Final Product | Overall Yield (%) | Number of Steps | Reference |

| L-Glutamic Acid | 3-(N-Boc-amino)piperidine derivatives | 44-55 | 5 | [7] |

Experimental Workflow

-

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol.

-

N-Boc Protection: The amino group is protected with a Boc group using (Boc)₂O and a base.

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).

-

Tosylation: The diol is converted to a ditosylate by reaction with tosyl chloride.

-

Cyclization: The ditosylate undergoes intramolecular cyclization with a primary amine to form the desired 3-substituted piperidine. The Boc group on the exocyclic amine is introduced at an appropriate stage.

Synthetic Workflow Diagram

Caption: Synthesis from L-Glutamic Acid.

Biocatalytic Asymmetric Synthesis

Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Carbonyl reductases and transaminases are particularly useful for the synthesis of chiral N-Boc-hydroxypiperidines and N-Boc-aminopiperidines, respectively.

Quantitative Data Summary

| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |

| N-Boc-3-piperidone | (R)-specific Carbonyl Reductase | (S)-N-Boc-3-hydroxypiperidine | 97.8 | 99.8 | [8] |

| 1-Boc-3-piperidone | ω-Transaminase | (R)-3-amino-1-Boc-piperidine | >99 | >99 | [9] |

Experimental Protocol: Asymmetric Reduction of N-Boc-3-piperidone[10]

-

Biocatalyst Preparation: Recombinant E. coli cells co-expressing the (R)-specific carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) are cultured and harvested.

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution containing glucose (as the co-substrate for cofactor regeneration), NAD⁺, and the whole-cell biocatalyst is prepared.

-

Substrate Addition: N-Boc-3-piperidone is added to the reaction mixture.

-

Biocatalysis: The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH for a specified time (e.g., 24 hours).

-

Work-up and Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

-

Purification: The product, (S)-N-Boc-3-hydroxypiperidine, is purified by column chromatography.

Biocatalytic Pathway

Caption: Biocatalytic Routes to Chiral N-Boc-Piperidines.

Conclusion

The enantioselective synthesis of N-Boc-piperidine derivatives is a dynamic and evolving field. The choice of synthetic strategy depends heavily on the desired substitution pattern, scalability, and available resources. Catalytic methods, such as dynamic resolution and asymmetric hydrogenation, offer elegant and efficient routes to a wide range of derivatives. Chiral pool synthesis provides a reliable path to specific enantiopure products, while biocatalysis is emerging as a powerful tool for highly selective transformations under green conditions. This guide provides a foundational understanding of these key methodologies, equipping researchers and drug development professionals with the knowledge to navigate the synthesis of these vital chiral building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

Commercial Availability and Technical Guide for (R)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-piperidine-2-ethanol , with the CAS number 250249-85-5, is a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its rigid piperidine scaffold, coupled with the reactive hydroxyl group and the stereodefined center at the 2-position, makes it a crucial intermediate in the development of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of piperidine alkaloids.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. It is important for researchers to consult the certificate of analysis from the specific supplier to obtain lot-specific purity data.

| Supplier Category | Example Suppliers | Typical Purity |

| Major Chemical Suppliers | Sigma-Aldrich, ChemicalBook | >97% |

| Specialized Building Block Providers | SynAsst Chemical, Chengdu Firster Pharmaceutical Co., Ltd. | >98% |

| Custom Synthesis Services | Various | As per client specification |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 250249-85-5 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 324.1±15.0 °C (Predicted) | [3] |

| Density | 1.043 g/cm³ | [1] |

| Optical Activity | [α]²⁰/D +52.4° (c=0.9 in CHCl₃) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1][3] |

| pKa | 15.15±0.10 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid derivative. A general experimental protocol is outlined below.

Experimental Protocol: Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

Materials:

-

(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid

-

Lithium aluminium hydride (LiAlH₄) 2.0 M solution in THF

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (e.g., 2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere.[1]

-

A 2.0 M solution of lithium aluminium hydride in THF (e.g., 7.23 mL, 13.05 mmol) is added dropwise to the solution.[1]

-

The reaction mixture is heated to 55 °C and stirred for 4 hours.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[1]

-

The reaction is quenched by the careful, dropwise addition of a saturated NaHCO₃ solution (3 mL) after diluting the reaction mixture with ethyl acetate (20 mL).[1]

-

The resulting mixture is concentrated under reduced pressure.[1]

-

The residue is redissolved in CH₂Cl₂ (20 mL), and the organic layer is washed sequentially with water and brine.[1]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound as a light-colored oil.[1]

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Piperidine Alkaloids

This compound is a key precursor for the enantioselective synthesis of several piperidine alkaloids, including (+)-dumetorine and (-)-epidihydropinidine.[4] The synthesis of these natural products often involves the initial oxidation of the primary alcohol to the corresponding aldehyde, which then undergoes further carbon-carbon bond-forming reactions.

Experimental Protocol: Oxidation to (R)-1-N-Boc-piperidine-2-carbaldehyde

A common method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure (Illustrative Swern Oxidation):

-

A solution of oxalyl chloride in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous CH₂Cl₂ is added dropwise, followed by a solution of this compound in anhydrous CH₂Cl₂.

-

The reaction is stirred at -78 °C for a specified time.

-

Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with CH₂Cl₂.

-

The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by chromatography.

Synthetic Workflow: Application in Alkaloid Synthesis

The resulting aldehyde is a versatile intermediate that can be used in various synthetic routes. For example, in the synthesis of (+)-dumetorine, the aldehyde can undergo an asymmetric allylation reaction to introduce a second stereocenter.[4]

Caption: General workflow for the synthesis of piperidine alkaloids.

Conclusion

This compound is a commercially accessible and highly valuable chiral synthon for the synthesis of complex nitrogen-containing molecules. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for researchers and professionals in the field of drug discovery and development. The provided technical information and experimental outlines serve as a guide for its effective utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols: (R)-1-N-Boc-piperidine-2-ethanol as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-piperidine-2-ethanol and its corresponding aldehyde, (R)-1-N-Boc-2-formylpiperidine, are versatile chiral building blocks crucial in the enantioselective synthesis of a wide array of biologically active molecules. Their rigid piperidine core and functionalized side chain provide a valuable scaffold for constructing complex natural products and pharmacologically active compounds. This document provides an overview of its applications, detailed synthetic protocols for key transformations, and insights into the biological pathways of the resulting molecules.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a cornerstone in the synthesis of numerous alkaloids and therapeutic agents. Its chirality is effectively transferred to the target molecules, making it an invaluable tool in medicinal chemistry and drug discovery.

Key applications include the synthesis of:

-

Alkaloids: This building block is instrumental in the total synthesis of various piperidine alkaloids, including the neurotoxin (-)-coniine, the folk medicine and arrow poison component (+)-dumetorine, and its stereoisomer (-)-dumetorine, as well as (+)- and (-)-epidihydropinidine.[1] It is also used in the synthesis of more complex alkaloids like the cytotoxic agent Boehmeriasin A and the lupinine alkaloid (+)-Aloperine.[2]

-

Receptor Antagonists: Derivatives of this compound are key components in the synthesis of antagonists for various receptors, playing a role in the development of treatments for a range of conditions. These include:

-

Calcium Channel Antagonists

-

5-HT7 Receptor Antagonists

-

Adenosine A1 Receptor Antagonists

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

-

-

Enzyme Inhibitors: This chiral synthon is utilized in the creation of potent and selective enzyme inhibitors, such as:

-

Sodium Channel Inhibitors

-

Cyclin-Dependent Kinase (CDK) Inhibitors

-

Selective Thrombin Inhibitors

-

Workflow for Chiral Synthesis

The general workflow for utilizing this compound in synthesis often involves the initial oxidation of the primary alcohol to the corresponding aldehyde, followed by various carbon-carbon bond-forming reactions to elaborate the side chain.

Caption: General synthetic workflow.

Data Presentation: Summary of Key Synthetic Transformations

The following table summarizes key synthetic transformations starting from this compound or its derivatives, highlighting the reaction type, product, and reported yields.

| Starting Material | Reaction Type | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Ref. |

| This compound | Oxidation (Laccase/TEMPO) | (R)-1-N-Boc-2-formylpiperidine | High | >99% ee | [2] |

| (S)-1-N-Boc-2-formylpiperidine | Asymmetric Allylboration | Homoallylic alcohol intermediate for (+)-Dumetorine | - | >95% de | [1] |

| (S)-1-N-Boc-2-formylpiperidine | Wittig Reaction | Alkene intermediate for (-)-Coniine | - | - | [2] |

| This compound derivative | Beak's α-lithiation/alkylation | 6-methylated intermediate for Epidihydropinidine | - | - | [2] |

Experimental Protocols

The following are generalized protocols for key transformations involving this compound, based on methodologies reported in the literature.

Protocol 1: Oxidation of this compound to (R)-1-N-Boc-2-formylpiperidine

This protocol describes a common oxidation step to generate the key aldehyde intermediate.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure (Swern Oxidation):

-

Dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the cooled solution, maintaining the temperature below -65 °C.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -65 °C.

-

Stir the resulting mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 1 hour.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-N-Boc-2-formylpiperidine.

Protocol 2: Synthesis of a Homoallylic Alcohol Intermediate for (+)-Dumetorine

This protocol outlines the asymmetric allylboration of the aldehyde derived from (S)-1-N-Boc-piperidine-2-ethanol.

Materials:

-

(S)-1-N-Boc-2-formylpiperidine

-

(-)-β-Allyldiisopinocamphenylborane ((-)-Ipc₂BAllyl)

-

Anhydrous diethyl ether or THF

-

Sodium perborate

-

Sodium hydroxide solution

Procedure:

-

Dissolve (S)-1-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.

-

Add a solution of (-)-Ipc₂BAllyl (1.2 eq.) in anhydrous diethyl ether dropwise to the cooled aldehyde solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 3M sodium hydroxide solution followed by the careful portion-wise addition of sodium perborate tetrahydrate.

-

Stir the mixture vigorously at room temperature for 6 hours.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired homoallylic alcohol with high diastereoselectivity.[1]

Signaling Pathway Visualizations

The bioactive molecules synthesized from this compound often target specific biological pathways. The following diagrams illustrate some of these key signaling cascades.

Boehmeriasin A: Induction of Apoptosis

Boehmeriasin A exhibits its cytotoxic effects by inhibiting Topoisomerase II and SIRT2, leading to the induction of apoptosis through both intrinsic and extrinsic pathways.

Caption: Boehmeriasin A induced apoptosis pathway.

GnRH Receptor Signaling

GnRH receptor antagonists developed from piperidine derivatives interfere with the Gonadotropin-Releasing Hormone signaling pathway, which is crucial for reproductive function.

Caption: GnRH receptor signaling pathway.

Thrombin Inhibition

Selective thrombin inhibitors prevent the conversion of fibrinogen to fibrin, a key step in the coagulation cascade.

Caption: Mechanism of thrombin inhibition.

5-HT7 Receptor Antagonism

Antagonists of the 5-HT7 receptor block the signaling cascade initiated by serotonin, which has implications for mood disorders and other neurological conditions.

References

Application of (R)-1-N-Boc-piperidine-2-ethanol in the Total Synthesis of Bioactive Alkaloids

(R)-1-N-Boc-piperidine-2-ethanol , a chiral building block, serves as a versatile starting material in the enantioselective total synthesis of a variety of piperidine alkaloids. Its pre-existing stereocenter and the readily functionalizable hydroxyl group make it an ideal precursor for constructing complex natural products with high stereochemical control. This application note details the use of this compound in the synthesis of several notable alkaloids, providing comprehensive experimental protocols and quantitative data for key transformations.

Introduction

Piperidine alkaloids represent a large and diverse family of natural products with a wide range of biological activities. The development of efficient and stereoselective synthetic routes to these molecules is a significant focus in medicinal chemistry and drug development. This compound provides a strategic advantage in this endeavor, as its C2 stereocenter can direct the stereochemistry of subsequent reactions, leading to the desired enantiomer of the target alkaloid. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed when needed.

This document outlines the total synthesis of key alkaloids, including the anti-tumor agent Boehmeriasin A, the neurotoxin (-)-Coniine, the piperidine alkaloid (+)-Dumetorine, and the insect venom component (-)-Epidihydropinidine, all originating from this compound or its immediate synthetic derivative, (S)-1-N-Boc-2-formylpiperidine.

Key Synthetic Transformations and Data Summary

The total syntheses described herein employ a range of pivotal organic reactions. The initial step in many of these synthetic pathways is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, (S)-1-N-Boc-2-formylpiperidine. This transformation is typically achieved with high efficiency using reagents such as Dess-Martin periodinane (DMP) or by Swern oxidation.

Following the initial oxidation, a variety of carbon-carbon bond-forming reactions are utilized to elaborate the piperidine scaffold. These include the Wittig reaction for chain elongation, Grignard addition for the introduction of alkyl or aryl groups, asymmetric allylboration for the stereocontrolled formation of homoallylic alcohols, and Beak's α-lithiation for functionalization at the C6 position. Ring-closing metathesis (RCM) is also a key strategy for the formation of cyclic structures.

Table 1: Summary of Key Reaction Steps and Yields in Alkaloid Total Synthesis

| Target Alkaloid | Key Intermediate | Key Reaction | Reagents and Conditions | Yield (%) | Reference |

| (+)-Dumetorine | Diene Precursor | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 92 | [1] |

| (-)-Epidihydropinidine | (R)-N-Boc-2-(1-hydroxypropyl)piperidine | Beak's α-Lithiation/Methylation | s-BuLi, TMEDA; MeI | High | [2] |

| (-)-Coniine | (S)-N-Boc-2-(prop-1-en-1-yl)piperidine | Wittig Reaction | Propyltriphenylphosphonium bromide, n-BuLi | High | [2] |

| Boehmeriasin A | Diastereomeric Alcohols | Grignard Addition | Arylmagnesium bromide | High | [2] |

Experimental Protocols

Oxidation of this compound to (S)-1-N-Boc-2-formylpiperidine

Method A: Dess-Martin Periodinane (DMP) Oxidation

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added Dess-Martin periodinane (1.1 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

Method B: Swern Oxidation

A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C. Dimethyl sulfoxide (DMSO, 2.5 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of this compound (1.0 eq) in CH₂Cl₂ is then added slowly. After stirring for 30 minutes, triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude aldehyde.

Synthesis of (+)-Dumetorine via Ring-Closing Metathesis

The synthesis of (+)-Dumetorine utilizes a Ring-Closing Metathesis (RCM) reaction as a key step. The diene precursor is prepared from (S)-1-N-Boc-2-formylpiperidine through an asymmetric allylboration followed by further functionalization.

Asymmetric Allylboration: To a solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous diethyl ether at -78 °C is added (-)-β-allyl-diisopinocamphenylborane (1.2 eq). The reaction is stirred at -78 °C for several hours and then warmed to room temperature. The reaction is quenched by the addition of aqueous NaOH and H₂O₂. The product, a homoallylic alcohol, is extracted with an organic solvent, dried, and purified.

RCM Reaction: The diene precursor is dissolved in anhydrous dichloromethane, and a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.[1]

Synthesis of (-)-Epidihydropinidine via Beak's α-Lithiation

The synthesis of (-)-Epidihydropinidine involves the stereoselective introduction of a methyl group at the C6 position of the piperidine ring using Beak's α-lithiation methodology.

To a solution of a suitably protected (R)-N-Boc-2-substituted piperidine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous diethyl ether at -78 °C is added sec-butyllithium (s-BuLi, 1.2 eq) dropwise. The reaction mixture is stirred at this temperature for a few hours. Methyl iodide (MeI, 1.5 eq) is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the product is extracted, dried, and purified.

Synthesis of (-)-Coniine via Wittig Reaction

The synthesis of the toxic alkaloid (-)-Coniine is achieved through a Wittig olefination to extend the side chain of (S)-1-N-Boc-2-formylpiperidine.

To a suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (n-BuLi, 1.2 eq) dropwise. The resulting ylide solution is stirred for 30 minutes. A solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted, dried, and purified. The resulting alkene is then hydrogenated, and the Boc group is removed to yield (-)-Coniine.[2]

Synthesis of Boehmeriasin A via Grignard Addition

The core of Boehmeriasin A is constructed through a Grignard addition of an arylmagnesium bromide to (S)-1-N-Boc-2-formylpiperidine.

To a solution of the appropriate aryl bromide in anhydrous THF is added magnesium turnings to initiate the formation of the Grignard reagent. In a separate flask, a solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C. The freshly prepared Grignard reagent is then added dropwise to the aldehyde solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product, a mixture of diastereomeric alcohols, is extracted, dried, and purified.[2]

Visualizations

Caption: Oxidation of the starting material to the key aldehyde intermediate.

Caption: Synthetic pathway to (+)-Dumetorine.

Caption: Divergent synthesis of (-)-Epidihydropinidine and (-)-Coniine.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-piperidine-2-ethanol is a versatile chiral building block in medicinal chemistry, primarily utilized for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing a protected secondary amine within a piperidine ring and a primary alcohol, allows for selective chemical transformations at the hydroxyl group to introduce diverse functionalities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Key Synthetic Transformations and Applications

The primary alcohol of this compound can be readily transformed into two key intermediates: an aldehyde via oxidation, and a sulfonate ester (e.g., mesylate) for nucleophilic substitution. These intermediates serve as precursors to a range of more complex molecules with potential therapeutic applications.

-

Oxidation to (R)-1-Boc-piperidine-2-acetaldehyde: The aldehyde is a crucial intermediate for carbon-carbon bond-forming reactions. For instance, it can undergo Wittig reactions to extend the side chain, leading to the synthesis of various alkaloids and their analogs.[1] It is also a precursor for the synthesis of γ-amino acids, which are important in neuroscience research.[2][3]

-

Mesylation to (R)-1-Boc-2-(2-mesyloxyethyl)piperidine: Conversion of the alcohol to a mesylate transforms the hydroxyl group into a good leaving group. This allows for facile nucleophilic substitution reactions to introduce a variety of functional groups, such as azides (precursors to amines), cyanides, and other carbon or heteroatom nucleophiles. This pathway is instrumental in creating substituted piperidines with diverse side chains for screening in drug discovery programs.

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below.

Oxidation of this compound to (R)-1-Boc-piperidine-2-acetaldehyde

Two common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high yields.[4][5][6][7]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8][9][10][11]

Experimental Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of anhydrous DMSO (2.7 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (7.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to room temperature.

-

Quench the reaction with water, and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

The Dess-Martin oxidation employs a hypervalent iodine reagent and is known for its operational simplicity and mild reaction conditions.[4][5][7]

Experimental Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Mesylation of this compound to (R)-1-Boc-2-(2-mesyloxyethyl)piperidine

This protocol describes the conversion of the primary alcohol to a mesylate, a versatile intermediate for nucleophilic substitution reactions.[12]

Experimental Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench with cold water.

-

Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data Summary

| Intermediate | Synthesis Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (R)-1-Boc-piperidine-2-acetaldehyde | Swern Oxidation | Oxalyl Chloride, DMSO, TEA | DCM | -78 to RT | 2-3 | ~85-95 |

| (R)-1-Boc-piperidine-2-acetaldehyde | Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | RT | 1-3 | ~90-98 |

| (R)-1-Boc-2-(2-mesyloxyethyl)piperidine | Mesylation | Methanesulfonyl Chloride, TEA | DCM | 0 | 2-4 | >95 |

Application of Intermediates in Pharmaceutical Synthesis

The synthesized intermediates, the aldehyde and the mesylate, are valuable precursors for a variety of pharmaceutical building blocks.

Application of (R)-1-Boc-piperidine-2-acetaldehyde

-

Synthesis of Chiral γ-Amino Acids: The aldehyde can be used in multi-step syntheses to produce enantiomerically pure β- and γ-amino acids, which are important components of peptidomimetics and other biologically active molecules.[13]

-

Synthesis of Alkaloid Scaffolds: Through reactions like the Wittig olefination, the aldehyde's side chain can be extended. Subsequent transformations can lead to the synthesis of various piperidine alkaloids, which are a large class of naturally occurring compounds with diverse pharmacological activities.[1]

Application of (R)-1-Boc-2-(2-mesyloxyethyl)piperidine

-

Synthesis of Chiral 2-Substituted Piperidine Ethylamines: The mesylate is an excellent substrate for SN2 reactions. For example, reaction with sodium azide provides the corresponding azide, which can be readily reduced to the primary amine. This provides access to chiral 2-(2-aminoethyl)piperidine derivatives, a common scaffold in many pharmaceutical agents.[14]

-

Introduction of Diverse Functionality: A wide range of nucleophiles can be used to displace the mesylate, allowing for the introduction of various functional groups at the terminus of the ethyl side chain. This is a powerful strategy in lead optimization to explore the structure-activity relationship of a drug candidate.

Visualized Workflows

Caption: Synthetic pathways from this compound.

Caption: General experimental workflows for key transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride | 1361112-81-3 | Benchchem [benchchem.com]

Application Notes and Protocols: Deprotection of the Boc Group from (R)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry. Its widespread use stems from its stability in a broad range of chemical environments and its susceptibility to facile cleavage under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of (R)-1-N-Boc-piperidine-2-ethanol, a chiral building block frequently employed in the synthesis of biologically active molecules. The protocols outlined below utilize two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Reaction Principle and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is a well-established reaction that proceeds through a carbamate hydrolysis mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide. The liberated amine is then protonated by the acid present in the reaction medium, typically affording the corresponding amine salt as the final product.

Comparative Data of Deprotection Methods

The selection of the deprotection agent and conditions can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of typical conditions for the deprotection of Boc-protected piperidine derivatives. While specific yields for this compound are not extensively reported in publicly available literature, the following table provides representative data for analogous transformations.

| Reagent/Solvent | Substrate Concentration | Reagent Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| TFA / DCM | 0.1 - 0.2 M | 5 - 10 | 0 to RT | 1 - 4 | >90 | A common and generally effective method. The resulting trifluoroacetate salt can sometimes be challenging to handle. |

| 4M HCl in Dioxane | ~0.1 M | 3 - 5 | RT | 1 - 3 | >90 | Often yields a crystalline hydrochloride salt that is easily isolated by filtration. |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM to achieve a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5–10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1–4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-